The compound 4-Benzoylpiperazine-1-carboxamide and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential applications as therapeutic agents. The structural motif of benzoylpiperazine is a common feature in many pharmacologically active compounds, which has led to the synthesis and evaluation of various analogs for their biological activities. This analysis will delve into the research surrounding this compound, focusing on its mechanism of action and applications across different fields such as antimicrobial therapy, enzyme inhibition, and cancer treatment.
The mechanism of action of benzoylpiperazine derivatives has been explored in several studies. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share a similar benzoyl moiety with 4-Benzoylpiperazine-1-carboxamide, have been designed as antimicrobial agents and enzyme inhibitors. These compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some exhibiting lower IC50 values than the clinically used drug rivastigmine. The molecular docking studies suggest that these compounds may act as non-covalent inhibitors, interacting closely with the active site triad of the enzymes1.
Another study identified potent benzoylpiperidine analogs as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These compounds, including a benzoylpiperidine-based SCD-1 inhibitor, demonstrated strong inhibitory activity against both human and murine SCD-1, good oral bioavailability, and plasma triglyceride-lowering effects in Zucker fatty rats2.
Furthermore, N,N-dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines and related compounds have been discovered as potent factor Xa inhibitors, which are important for their anticoagulant activity. These compounds have desirable in vitro and in vivo anticoagulant activity but suffer from low oral bioavailability3.
The aforementioned N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were evaluated against Mycobacterium tuberculosis and nontuberculous mycobacteria, with some analogs showing promising activity. The most active carboxamide derivative exhibited the lowest minimum inhibitory concentrations within the study, although the activity was considered mild1.
In the context of enzyme inhibition, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. Compounds with bulky moieties in the para position of the benzamide and those with alkyl or phenyl groups at the nitrogen atom showed dramatically enhanced activity. One particular compound was identified as a highly potent inhibitor of AChE and was selected for advanced development as an antidementia agent4.
N-benzhydrylpiperazine and 1,3,4-oxadiazoles conjugates have been synthesized and evaluated for their antiproliferative effects on HeLa cancer cells. These compounds induced apoptosis via oxidative stress-mediated mitochondrial pathways, with one compound in particular showing significant inhibition of cell proliferation, migration, and induction of apoptosis5.
The oxidation behavior of various benzoylpiperazine derivatives, including 1,4-dibenzylpiperazine and its oxygenated derivatives, has been studied using RuO4-mediated oxidation. These studies provide insights into the chemical reactivity and potential metabolic pathways of benzoylpiperazine-related compounds6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: